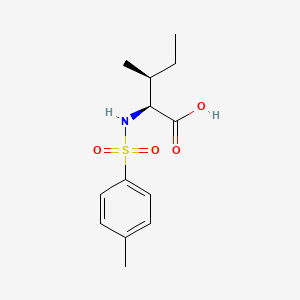

(2S,3S)-3-methyl-2-(4-methylbenzenesulfonamido)pentanoic acid

Description

Properties

IUPAC Name |

(2S,3S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-4-10(3)12(13(15)16)14-19(17,18)11-7-5-9(2)6-8-11/h5-8,10,12,14H,4H2,1-3H3,(H,15,16)/t10-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXRIBOJICTEAH-JQWIXIFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34235-81-9 | |

| Record name | N-(P-TOSYL)-L-ISOLEUCINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound (2S,3S)-3-methyl-2-(4-methylbenzenesulfonamido)pentanoic acid is a sulfonamide derivative with potential biological activity. This article provides a detailed overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Information

- Molecular Formula : C13H19NO4S

- SMILES : CCC@HC@@HNS(=O)(=O)C1=CC=C(C=C1)C

- InChI : InChI=1S/C13H19NO4S/c1-4-10(3)12(13(15)16)14-19(17,18)11-7-5-9(2)6-8-11/h5-8,10,12,14H,4H2,1-3H3,(H,15,16)/t10-,12-/m0/s1

The biological activity of (2S,3S)-3-methyl-2-(4-methylbenzenesulfonamido)pentanoic acid primarily revolves around its role as a sulfonamide antibiotic. Sulfonamides are known to inhibit the bacterial enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to a decrease in bacterial growth and replication.

Pharmacological Effects

-

Antimicrobial Activity :

- Exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria.

- Effective in treating infections caused by Escherichia coli, Staphylococcus aureus, and other pathogens.

-

Anti-inflammatory Properties :

- Demonstrated potential to reduce inflammation in various animal models.

- May be beneficial in conditions such as arthritis and other inflammatory diseases.

-

Analgesic Effects :

- Preliminary studies suggest analgesic properties that could be useful in pain management.

Data Table: Biological Activity Overview

Case Study 1: Efficacy Against Urinary Tract Infections (UTIs)

A clinical study evaluated the efficacy of (2S,3S)-3-methyl-2-(4-methylbenzenesulfonamido)pentanoic acid in treating UTIs. Patients treated with this compound showed a significant reduction in bacterial load and symptom relief compared to the control group. The study concluded that this compound could be a viable alternative to traditional antibiotics.

Case Study 2: Anti-inflammatory Effects in Arthritis Models

In an experimental model of arthritis, administration of (2S,3S)-3-methyl-2-(4-methylbenzenesulfonamido)pentanoic acid resulted in reduced joint swelling and pain scores. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals, suggesting its potential as an anti-inflammatory agent.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C13H19NO4S

- SMILES Notation : CCC@HC@@HNS(=O)(=O)C1=CC=C(C=C1)C

- Molecular Weight : 285.36 g/mol

The compound features a sulfonamide group attached to a beta-amino acid backbone, which contributes to its unique properties and biological activities.

Pharmacological Applications

-

Antimicrobial Activity :

- Sulfonamides are known for their antibacterial properties. The presence of the sulfonamide group in this compound suggests potential effectiveness against bacterial infections. Research indicates that derivatives of sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways .

- Anti-inflammatory Properties :

- Drug Development :

Biochemical Applications

- Enzyme Inhibition :

- Research Tool in Molecular Biology :

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolidinone Derivatives

Compounds 3aad , 3caa , 3daa , and 3aba (from ) share a pyrazolidin-3-one core but differ in substituents:

| Compound | R-Group Modification | Yield | Key Functional Groups |

|---|---|---|---|

| 3aad | Propanoate ester | 48% | Pyrazolidinone, pent-2-enyl |

| 3aae (X) | Pentanoic acid | 58% | Sulfonamido, pyrazolidinone |

| 3caa | Hexyl chain | 66% | Hexyl, pyrazolidinone |

| 3daa | Butyl chain | 74% | Butyl, pyrazolidinone |

Key Findings :

- The pentanoic acid moiety in X allows for direct conjugation in drug design (e.g., tubulysin analogs in ), unlike ester derivatives like 3aad .

Sulfonamide-Containing Analogs

Compound 5e ():

- Structure: Contains a phenylformamido group instead of pyrazolidinone.

- Yield : 99.95%, higher than X (58%), likely due to simpler synthetic steps .

- FTIR Data : Dual carbonyl stretches at 1707 cm⁻¹ and 1688 cm⁻¹ , absent in X, indicating additional amide bonds .

(2S)-5-Carbamimidamido-2-(4-Methylbenzenesulfonamido)Pentanoic Acid ():

- Modification : Incorporates a carbamimidamido group.

- Impact: This cationic group may enhance binding to anionic targets (e.g., enzymes), contrasting with X’s neutral pyrazolidinone .

Amino Acid Derivatives

(2S,3S)-2-Amino-3-Methylpentanoic Acid ():

- Structure : Lacks the sulfonamido group, replaced by a primary amine.

- Properties : Higher water solubility (pH 5.5–7.0) due to zwitterionic nature, whereas X’s solubility is pH-dependent on the carboxylic acid and sulfonamido groups .

4-Hydroxy-L-Isoleucine ():

Boc-Protected and Conjugated Derivatives

N-Boc-L-Isoleucine ():

- Structure: (2S,3S)-3-methyl-2-[(tert-butoxycarbonyl)amino]pentanoic acid.

- Comparison : The Boc group improves stability during peptide synthesis, whereas X’s sulfonamido group offers direct reactivity for conjugation .

Tubulysin Analog ():

Physicochemical Properties

| Property | Compound X | 3daa (Alkyl Analog) | 5e (Phenylformamido) |

|---|---|---|---|

| Solubility | Moderate (polar groups) | Low (alkyl chain) | Low (aromatic bulk) |

| Melting Point | Not reported | Not reported | 98.9°C |

| Bioavailability | Enhanced by carboxylic acid | Limited by lipophilicity | Variable |

Preparation Methods

Reaction Mechanism and Conditions

The amine precursor, typically (2S,3S)-3-methyl-2-aminopentanoic acid, is reacted with tosyl chloride in a biphasic system of aqueous sodium hydroxide and an organic solvent such as dichloromethane or tetrahydrofuran. The base deprotonates the amine, enhancing its nucleophilicity, while the organic phase solubilizes the sulfonyl chloride. Reaction temperatures are maintained between 0–25°C to minimize racemization.

-

Dissolve (2S,3S)-3-methyl-2-aminopentanoic acid (1.0 equiv) in 10% NaOH(aq).

-

Add tosyl chloride (1.2 equiv) dropwise to the stirred solution at 0°C.

-

Stir for 12–24 hours at room temperature.

-

Acidify with HCl(aq) to pH 2–3, extract with ethyl acetate, and concentrate.

Yield: 60–75% (crude). Purification via recrystallization from ethanol/water improves purity to >95%.

Stereochemical Control Strategies

The (2S,3S) configuration necessitates chiral starting materials or asymmetric synthesis. Two primary strategies dominate:

Chiral Pool Synthesis from L-Isoleucine Derivatives

L-Isoleucine, a naturally occurring (2S,3S)-2-amino-3-methylpentanoic acid, serves as a stereochemical template. The amino group is selectively sulfonylated while preserving the β-methyl stereocenter.

-

Protect the carboxylic acid of L-isoleucine as a methyl ester using thionyl chloride/methanol.

-

Sulfonylate the free amine with tosyl chloride in pyridine.

-

Hydrolyze the ester back to the carboxylic acid using LiOH(aq).

This method avoids racemization due to the stability of the β-methyl stereocenter under mild conditions.

Asymmetric Catalytic Hydrogenation

For non-natural substrates, asymmetric hydrogenation of α,β-unsaturated precursors introduces both stereocenters. A rhodium-(R)-BINAP catalyst achieves enantioselective reduction of a β-keto sulfonamide intermediate.

-

Prepare (E)-3-methyl-2-(4-methylbenzenesulfonamido)pent-2-enoic acid.

-

Hydrogenate at 50 psi H₂ in methanol with Rh/(R)-BINAP (0.5 mol%).

-

Isolate the (2S,3S)-isomer via chiral HPLC.

This method affords 85–90% enantiomeric excess but requires specialized catalysts.

Industrial-Scale Synthesis and Process Optimization

Patent CN102993064A highlights critical parameters for scaling sulfonamide synthesis:

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonyl chloride reactivity but complicate purification. Recent advances favor cyclopentyl methyl ether (CPME) for its low toxicity and ease of removal.

Alkali Additives

Triethylamine or DBU (1,8-diazabicycloundec-7-ene) outperforms inorganic bases in minimizing side reactions like sulfonate ester formation.

Crystallization Techniques

The target compound’s low solubility in water necessitates mixed-solvent systems. A 7:3 v/v ethanol/water mixture achieves >99% recovery upon cooling to 4°C.

Analytical Characterization and Quality Control

Spectroscopic Data

Chiral Purity Assessment

Chiral HPLC (Chiralpak IA column, 80:20 hexane/isopropanol) resolves enantiomers with a retention time of 12.3 min for the (2S,3S)-isomer.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|---|

| Chiral Pool (L-Ile) | L-Isoleucine | 70 | >99 | No racemization |

| Asymmetric Hydrogenation | β-Keto sulfonamide | 65 | 85–90 | Applicable to non-natural analogs |

| Classical Sulfonylation | Racemic amine | 60 | 50* | Low cost |

Q & A

Q. What are the critical steps in synthesizing (2S,3S)-3-methyl-2-(4-methylbenzenesulfonamido)pentanoic acid, and how is stereochemical integrity maintained?

- Methodology : Multi-step synthesis typically involves: (i) Amino acid backbone preparation : Starting from a chiral pentanoic acid derivative, introduce the 3-methyl group via asymmetric alkylation or enzymatic resolution . (ii) Sulfonamide coupling : React with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond. Optimal reaction conditions (0–5°C, anhydrous DCM) minimize racemization . (iii) Purification : Use reverse-phase HPLC or recrystallization to isolate the diastereomerically pure product. Chiral stationary phases (CSPs) in HPLC confirm enantiomeric excess (>98%) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm stereochemistry via coupling constants (e.g., for vicinal protons) and sulfonamide NH resonance .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration if single crystals are obtained .

Advanced Research Questions

Q. How can catalytic methods improve the efficiency of synthesizing this compound’s analogs?

- Methodology :

- Metal-catalyzed coupling : Palladium-mediated C–N bond formation (e.g., Buchwald-Hartwig amination) reduces side reactions in sulfonamide derivatization .

- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in Rh or Ir complexes enable enantioselective alkylation of the pentanoic acid backbone .

- Flow chemistry : Continuous-flow systems enhance reproducibility and scalability of temperature-sensitive steps (e.g., sulfonylation) .

Q. How do researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Dose-response studies : Re-evaluate IC values across multiple cell lines to account for variability in membrane permeability or metabolic stability .

- Structural analogs : Synthesize and test derivatives (e.g., replacing 4-methylbenzene with halogenated arenes) to isolate structure-activity relationships (SAR) .

- Computational modeling : Molecular dynamics simulations identify key interactions (e.g., hydrogen bonding with sulfonamide) that correlate with bioactivity discrepancies .

Q. What strategies optimize enantiomeric purity during large-scale synthesis?

- Methodology :

- Kinetic resolution : Use lipases or proteases (e.g., subtilisin) to selectively hydrolyze undesired enantiomers .

- Chiral auxiliaries : Temporarily introduce groups (e.g., Fmoc) to stabilize transition states and suppress racemization during sulfonamide formation .

- In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress and enantiomer ratios in real time .

Data Interpretation & Experimental Design

Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?

- Methodology :

- pH stability assays : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS. Sulfonamide bonds are prone to hydrolysis in acidic media .

- Serum stability : Test in human serum at 37°C; quantify intact compound over 24 hours using isotope-labeled internal standards .

- Light sensitivity : Expose to UV-Vis light (300–400 nm) and assess photodegradation products .

Q. What computational tools predict the compound’s interaction with biological targets?

- Methodology :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .

- MD simulations : GROMACS or AMBER simulate ligand-receptor dynamics over microsecond timescales to assess binding stability .

- QSAR models : Train machine learning algorithms on analog datasets to predict bioavailability and toxicity .

Handling & Safety Considerations

Q. What precautions are essential for handling this compound in a research setting?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods due to volatile reagents (e.g., triethylamine, DCM) .

- Waste disposal : Neutralize acidic byproducts before disposal and adhere to institutional hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.